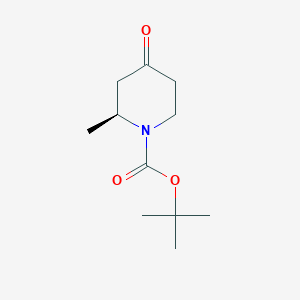

(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate

Vue d'ensemble

Description

(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate is a chiral compound that serves as a building block in various chemical syntheses. It is related to a family of compounds that have been extensively studied for their utility in organic synthesis, particularly in the preparation of enantiomerically pure substances. The compound's tert-butyl group and the piperidine ring are common motifs in medicinal chemistry, making it a valuable precursor in drug development.

Synthesis Analysis

The synthesis of related chiral compounds has been demonstrated using L-alanine as a starting material. For instance, both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate were prepared, which showcases the potential synthetic routes that could be applied to (S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate . The synthesis involves the formation of enantiomerically pure compounds through the use of chiral auxiliaries and resolution techniques, which are critical for obtaining high enantiomer ratios (e.r.) and diastereoselectivities (ds) in the final products .

Molecular Structure Analysis

X-ray crystallography studies have revealed the molecular structure of closely related compounds, such as tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate. These studies provide insights into the orientation of substituents on the piperidine ring and the presence of strong O-H...O=C hydrogen bonds that influence molecular packing in the crystal structure . Such structural analyses are crucial for understanding the reactivity and interaction of (S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate with other molecules.

Chemical Reactions Analysis

The reactivity of tert-butyl 4-oxopiperidine-1-carboxylate derivatives has been explored through various chemical reactions. For example, the Mitsunobu reaction and subsequent alkaline hydrolysis have been used to obtain trans isomers of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates . Additionally, the synthesis of Schiff base compounds from tert-butyl 4-oxopiperidine-1-carboxylate derivatives has been characterized, demonstrating the versatility of these compounds in forming new chemical bonds and frameworks .

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate can be inferred from related compounds. For instance, the thermal stability, spectroscopic characteristics (FTIR, 1H, and 13C NMR), and crystallographic properties provide a comprehensive understanding of the compound's behavior under various conditions . The presence of intramolecular hydrogen bonding, as revealed by X-ray and DFT analyses, is a key feature that affects the compound's stability and reactivity .

Applications De Recherche Scientifique

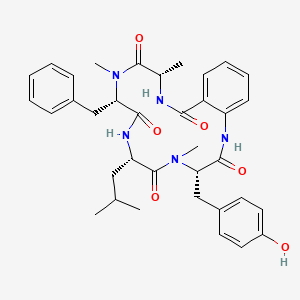

Synthesis of Protein Tyrosine Kinase Jak3 Inhibitors

This compound is crucial in the synthesis of novel protein tyrosine kinase Jak3 inhibitors, such as CP-690550. An efficient synthesis approach involves multiple steps, starting from readily available reagents, ultimately leading to a high yield of the target compound. The method described offers advantages in terms of raw material availability, simplicity, and scalability, making it suitable for industrial applications (Chen Xin-zhi, 2011).

Stereoselective Syntheses and Derivative Reactions

Another application involves the stereoselective synthesis of derivatives, including tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its variants, which can be transformed into cis-isomers through specific reactions. These processes are instrumental in the preparation of trans isomers and piperidine derivatives, offering a quantitative yield and showcasing the compound's versatility in stereochemical manipulations (V. Boev et al., 2015).

Preparation of Diverse Piperidine Derivatives

The compound serves as a promising synthon for the preparation of diverse piperidine derivatives. Specific reactions enable the synthesis of tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, illustrating the compound's utility in generating synthons for further chemical transformations (A. I. Moskalenko & V. Boev, 2014).

Crystallographic Studies and Molecular Packing

Crystallographic studies have revealed the structural nuances of related derivatives, elucidating the molecular packing and hydrogen bonding patterns. Such insights are valuable for the design of new compounds with desired physical and chemical properties (C. Didierjean et al., 2004).

Novel Chiral Auxiliary Applications

Research into novel chiral auxiliaries has led to the synthesis of both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate from L-alanine. This compound serves as an auxiliary and chiral building block in dipeptide synthesis, demonstrating its role in asymmetric synthesis and the preparation of enantiomerically pure compounds (A. Studer et al., 1995).

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-8-7-9(13)5-6-12(8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMYWQCBINPHBB-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(=O)CCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70464736 | |

| Record name | tert-Butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

790667-49-1 | |

| Record name | tert-Butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

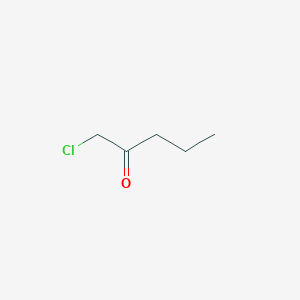

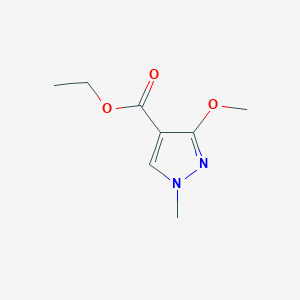

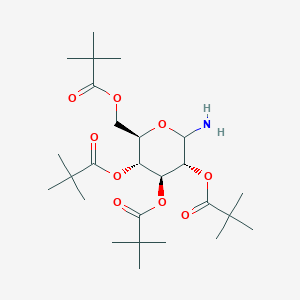

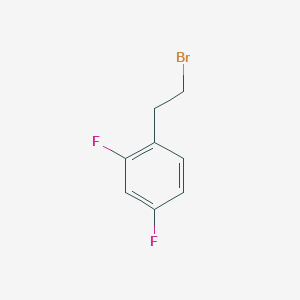

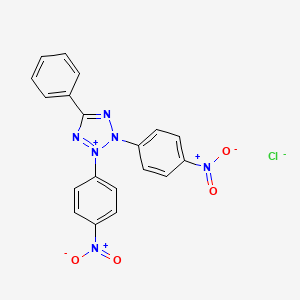

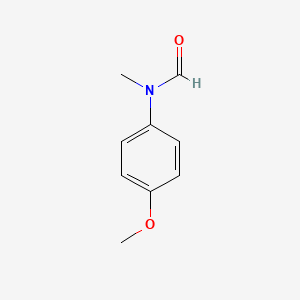

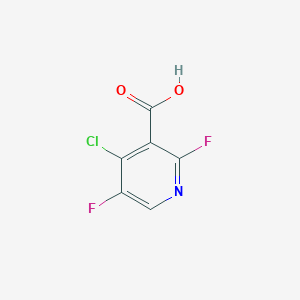

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.